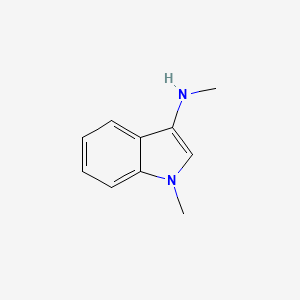

N,1-Dimethyl-1H-indol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

N,1-dimethylindol-3-amine |

InChI |

InChI=1S/C10H12N2/c1-11-9-7-12(2)10-6-4-3-5-8(9)10/h3-7,11H,1-2H3 |

InChI Key |

XJGWYGYUKLQABS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Purification:the Crude Extract Contains a Complex Mixture of Metabolites. Therefore, Purification is Essential to Isolate the Compound of Interest. This is Accomplished Through Various Chromatographic Techniques:

Liquid-Liquid Partitioning: The crude extract is often partitioned between an acidic aqueous phase and an organic solvent. The alkaloids, being basic, will move into the aqueous phase as salts. Subsequent basification of the aqueous layer and re-extraction with an organic solvent can selectively recover the alkaloids.

Column Chromatography: The partially purified extract is subjected to column chromatography, most commonly using silica (B1680970) gel or alumina (B75360) as the stationary phase. A gradient of solvents with increasing polarity is used to elute the different compounds from the column, separating them based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound, preparative HPLC is often employed. This technique offers high resolution and is capable of separating structurally similar compounds.

Characterization and Structural Elucidation:once the Pure Compound is Isolated, Its Chemical Structure is Determined Using a Combination of Spectroscopic Methods:

Mass Spectrometry (MS): Provides the exact molecular weight and molecular formula of the compound. Fragmentation patterns can offer clues about the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the complete chemical structure. They provide information on the number and type of protons and carbons, their chemical environment, and their connectivity within the molecule.

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as N-H and C-H bonds characteristic of the indole (B1671886) ring.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure.

These combined techniques allow for the definitive identification and characterization of novel or known indole-amine compounds isolated from natural sources.

Structure Activity Relationship Sar Studies of N,1 Dimethyl 1h Indol 3 Amine and Analogs

Identification of Structural Moieties Critical for Biological Activity

The biological activity of N,1-Dimethyl-1H-indol-3-amine is intrinsically linked to several key structural components. The indole (B1671886) nucleus itself is a crucial pharmacophore, serving as a bioisostere for the endogenous neurotransmitter serotonin (B10506). researchgate.net This bicyclic aromatic system provides the necessary scaffold for interaction with various receptors.

The dimethylamino group attached to the ethylamine (B1201723) side chain at the C3 position is another critical moiety. The basicity of this nitrogen atom is thought to be essential for forming ionic interactions with acidic residues within the binding pockets of target receptors. The N,N-dimethyl substitution pattern often confers a higher affinity for certain receptors compared to primary or secondary amines. nih.gov

Furthermore, the methyl group at the N1 position of the indole ring plays a significant role in modulating the compound's pharmacological properties. This substitution can influence the molecule's lipophilicity, metabolic stability, and receptor binding profile. Studies have shown that N1-alkylation can alter the affinity and efficacy at various serotonin receptor subtypes. nih.gov

Impact of Substitutions on the Indole Ring System on Receptor Affinity and Efficacy

Modifications to the indole ring of this compound analogs have a profound impact on their receptor affinity and efficacy, particularly at serotonin (5-HT) receptors. The position and nature of the substituent are critical determinants of the pharmacological outcome.

Substitutions at the 5-position of the indole ring have been extensively studied. Introduction of a methoxy (B1213986) group at this position, as seen in 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a close analog, generally enhances affinity for 5-HT1A and 5-HT2A receptors. nih.govnih.gov Other substitutions with small, electron-donating or electron-withdrawing groups at the 5-position can also modulate receptor interactions. For instance, 5-fluoro and 5-bromo substitutions have been shown to maintain or even enhance affinity at certain 5-HT receptors. wisc.edu

Conversely, substitutions at other positions on the indole ring can have varied effects. Introduction of bulky groups or substituents that drastically alter the electronic properties of the indole nucleus can lead to a decrease in binding affinity. The precise impact of these substitutions is highly dependent on the specific receptor subtype and the nature of the substituent.

| Compound | 5-Position Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|---|

| N,N-Dimethyltryptamine (DMT) | -H | 108 | 115 |

| 5-MeO-DMT | -OCH3 | 3.2 | 16 |

| 5-F-DMT | -F | 58 | 72 |

| 5-Br-DMT | -Br | 45 | 89 |

Influence of N-Alkylation Patterns and Linker Variations on Pharmacological Profile

The N-alkylation pattern of the terminal amino group and the length of the ethylamine linker are pivotal in defining the pharmacological profile of indole-amine derivatives. For this compound, the N,N-dimethyl configuration is a common feature that often contributes to potent activity at various serotonin receptors.

Alterations to the N,N-dimethyl group can significantly impact receptor affinity and selectivity. For example, replacing the methyl groups with larger alkyl groups, such as ethyl or propyl, can lead to a decrease in affinity for some receptors due to steric hindrance within the binding pocket. nih.gov However, in some cases, these modifications can also shift the selectivity profile towards different receptor subtypes. The exploration of various N-alkyl substitutions is a key strategy in the development of receptor-subtype-selective ligands.

The two-carbon linker between the indole C3 position and the terminal nitrogen is also a critical determinant of activity. Shortening or lengthening this linker typically results in a dramatic loss of affinity, highlighting the precise spatial arrangement required for optimal receptor interaction. This ethylamine side chain is a conserved feature in many endogenous and synthetic tryptamines.

| Compound | N-Alkyl Groups | 5-HT1A Ki (nM) |

|---|---|---|

| 5-MeO-Tryptamine | -H, -H | 25 |

| 5-MeO-N-Methyltryptamine | -H, -CH3 | 15 |

| 5-MeO-N,N-Dimethyltryptamine | -CH3, -CH3 | 3.2 |

| 5-MeO-N,N-Diethyltryptamine | -CH2CH3, -CH2CH3 | 50 |

Stereochemical Considerations and Their Role in Biological Interactions

While this compound itself is an achiral molecule, the introduction of a chiral center, for instance by substitution on the ethylamine side chain, can lead to stereoisomers with distinct biological activities. Stereochemistry plays a crucial role in the interaction of ligands with their biological targets, as receptors and enzymes are chiral environments.

The differential binding of enantiomers to a receptor is a well-established principle in pharmacology. One enantiomer may exhibit significantly higher affinity or efficacy than the other, a phenomenon known as stereoselectivity. This difference arises from the three-dimensional arrangement of atoms, which dictates how well the ligand can fit into the chiral binding pocket of the receptor.

For example, if a methyl group were to be introduced at the alpha-position of the ethylamine side chain of this compound, it would create a chiral center, resulting in (R)- and (S)-enantiomers. It is highly probable that these enantiomers would display different affinities and functional activities at various receptors due to the specific steric and electronic interactions within the receptor's binding site.

Deriving Quantitative Structure-Activity Relationships (QSAR) for Indole-Amine Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For indole-amine series, including analogs of this compound, QSAR studies have been instrumental in predicting the activity of novel compounds and in understanding the key physicochemical properties that govern their interactions with biological targets. nih.govscholarsresearchlibrary.com

QSAR models are developed by calculating various molecular descriptors for a set of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then employed to build a mathematical equation that relates these descriptors to the observed biological activity.

For indole-based serotonin receptor ligands, QSAR models have highlighted the importance of factors such as the electronic nature of substituents on the indole ring, the lipophilicity of the molecule, and the size and shape of the N-alkyl groups. nih.gov These models can provide valuable insights into the design of new analogs with improved potency and selectivity. For instance, a QSAR study might reveal that electron-withdrawing groups at a specific position on the indole ring are correlated with higher receptor affinity, guiding the synthesis of new compounds with this feature. nih.gov

Metabolism and Biotransformation Pathways Preclinical Focus

Identification of Major Metabolic Reactions of N-Methylated Indole-Amine Compounds

The biotransformation of N-methylated indole-amines is characterized by three principal types of metabolic reactions. These pathways modify the compound's structure, altering its biological activity and preparing it for elimination.

A primary metabolic route for compounds containing N-alkyl groups is oxidative N-dealkylation. mdpi.com This process is predominantly catalyzed by Cytochrome P450 (CYP450) enzymes. nih.gov For N,1-Dimethyl-1H-indol-3-amine, this can occur at two positions: the exocyclic dimethylamino group and the N1-methyl group on the indole (B1671886) ring.

N-Demethylation of the exocyclic amine: CYP450-mediated oxidation of one of the methyl groups on the exocyclic amine leads to the formation of an unstable carbinolamine intermediate. nih.govencyclopedia.pub This intermediate then spontaneously decomposes to yield N-methyl-1H-indol-3-amine and formaldehyde. nih.govencyclopedia.pub A subsequent dealkylation can further metabolize this secondary amine to the primary amine, 1-methyl-1H-indol-3-amine.

N-Demethylation of the indole ring: The methyl group at the N1 position of the indole ring can also be a target for oxidative removal, a process also mediated by CYP450 enzymes. nih.gov This would result in the formation of N-methyl-1H-indol-3-amine.

Mechanistic studies on similar N,N-dialkylanilines suggest that P450-catalyzed N-dealkylation can proceed through a one-electron oxidation pathway, forming a radical cation intermediate. nih.gov

Aromatic hydroxylation represents another major metabolic pathway for indole-containing compounds. nih.gov This reaction, also catalyzed by CYP450 enzymes, involves the introduction of a hydroxyl group onto the indole ring. mdpi.com Potential sites for hydroxylation on the this compound molecule include positions C4, C5, C6, or C7 of the indole nucleus.

Following initial hydroxylation, the resulting hydroxy-indole metabolites can undergo further oxidation. For instance, 3-hydroxyindole (indoxyl) can be formed, which is a common metabolite of indole itself. frontiersin.org These hydroxylated metabolites are often more polar than the parent compound and serve as substrates for subsequent conjugation reactions.

Phase II conjugation reactions follow the initial oxidative (Phase I) metabolism to further increase the hydrophilicity of metabolites, preparing them for excretion. theses.cz

Glucuronidation: This is a common conjugation pathway for amines and hydroxylated metabolites. hyphadiscovery.com The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For this compound and its metabolites, glucuronidation can occur at several sites. The tertiary amine can be a substrate for UGTs like UGT1A4, forming a quaternary N+-glucuronide. nih.govnih.gov The nitrogen on the indole ring and any hydroxyl groups introduced during Phase I metabolism are also potential sites for glucuronide conjugation. hyphadiscovery.comresearchgate.net

N-Acetylation: Primary and secondary amine metabolites, formed via N-dealkylation, can be substrates for N-acetyltransferases (NATs). This pathway involves the transfer of an acetyl group to the nitrogen atom, which can alter the metabolite's properties. While less common for tertiary amines, it is a relevant pathway for the dealkylated products.

Characterization of Metabolite Profiles in Preclinical Biological Systems

While specific in-vivo or in-vitro metabolite profiling data for this compound is not extensively documented in publicly available literature, a putative metabolite profile can be constructed based on the established metabolic pathways for structurally related indole-amines. Preclinical systems, such as liver microsomes or hepatocytes from species like rats and mice, would be utilized to identify these metabolites.

The table below outlines the potential metabolites of this compound that would be expected in preclinical studies.

| Parent/Metabolite | Metabolic Pathway | Resulting Compound |

| Parent Compound | - | This compound |

| Phase I Metabolites | Oxidative N-Dealkylation (exocyclic amine) | N-methyl-1H-indol-3-amine |

| Oxidative N-Dealkylation (indole ring) | N,N-Dimethyl-1H-indol-3-amine | |

| Aromatic Hydroxylation | Hydroxy-N,1-dimethyl-1H-indol-3-amine | |

| Phase II Metabolites | N-Glucuronidation (exocyclic amine) | This compound-N+-glucuronide |

| O-Glucuronidation (of hydroxylated metabolite) | Hydroxy-N,1-dimethyl-1H-indol-3-amine-O-glucuronide |

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is orchestrated by a suite of enzymes primarily located in the liver.

Cytochrome P450 (CYP450) Isoforms: This superfamily of enzymes is critical for the Phase I metabolism of a vast number of xenobiotics, including indole derivatives. mdpi.commdpi.com Specific isoforms involved in indole metabolism include CYP2E1, CYP2A6, and CYP2C19, which are known to hydroxylate the indole ring. mdpi.comfrontiersin.org Isoforms such as CYP2D6 and CYP3A4 are commonly involved in the N-dealkylation of tertiary amines. nih.gov

Monoamine Oxidase A (MAO-A): This enzyme is responsible for the oxidative deamination of monoamines. nih.govmdpi.com While this compound itself is a tertiary amine and not a direct substrate, its secondary and primary amine metabolites (formed via N-dealkylation) would be susceptible to metabolism by MAO-A. frontiersin.org This would lead to the formation of an aldehyde, which is then further oxidized to a carboxylic acid.

UDP-glucuronosyltransferases (UGTs): These are the key enzymes in Phase II glucuronidation. UGT1A4 is particularly noted for its ability to catalyze the N-glucuronidation of tertiary amines and nitrogen-containing heterocycles. hyphadiscovery.comnih.gov Other UGT isoforms would be responsible for conjugating hydroxylated metabolites.

The table below summarizes the key enzymatic systems and their roles in the metabolism of this compound.

| Enzyme Family | Specific Isoforms (Examples) | Metabolic Reaction | Substrate |

| Cytochrome P450 | CYP2D6, CYP3A4, CYP1A2 | Oxidative N-Dealkylation | Parent Compound |

| CYP2E1, CYP2A6, CYP2C19 | Aromatic Hydroxylation | Parent Compound | |

| Monoamine Oxidase | MAO-A | Oxidative Deamination | Secondary/Primary Amine Metabolites |

| UDP-glucuronosyltransferase | UGT1A4 | N-Glucuronidation | Parent Compound, Amine Metabolites |

| UGT1A1, UGT1A9 | O-Glucuronidation | Hydroxylated Metabolites |

Excretion Pathways and Half-Life Determination in Preclinical Models

Following metabolic conversion to more polar, water-soluble derivatives, this compound and its metabolites are eliminated from the body. The primary route of excretion for such hydrophilic metabolites is via the kidneys into the urine. frontiersin.org A smaller portion may be eliminated through the biliary pathway into the feces.

The elimination half-life in preclinical models (e.g., rats, mice, dogs) would be determined through pharmacokinetic studies. This parameter is highly dependent on the rate and extent of metabolism by the enzymes described above. Efficient metabolism by CYP450s and UGTs would generally lead to a shorter half-life, indicating rapid clearance of the compound from the systemic circulation. Conversely, if the compound is a poor substrate for these enzymes, it would exhibit a longer half-life. Specific half-life values would require direct experimental measurement in these preclinical models.

Computational Chemistry and Molecular Modeling of N,1 Dimethyl 1h Indol 3 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand and its target protein, providing insights into the binding mode and affinity. In the context of N,1-Dimethyl-1H-indol-3-amine, molecular docking simulations can be employed to predict its binding to various biological targets. For instance, docking studies on similar indole (B1671886) derivatives have been performed to evaluate their potential as inhibitors of enzymes like cyclooxygenase (COX) or as antibacterial agents. nih.govajchem-a.com

The process involves preparing the 3D structure of this compound and the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov This information is crucial for understanding the compound's potential mechanism of action and for designing more potent analogs.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Targets This table is for illustrative purposes and does not represent actual experimental data.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | TYR385, SER530 | Hydrogen Bond, Pi-Alkyl |

| Monoamine Oxidase A (MAO-A) | -7.9 | TYR407, PHE208 | Pi-Cation, Hydrophobic |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | -9.2 | ARG231, CYS129 | Hydrogen Bond, Pi-Sulfur |

| Penicillin-Binding Protein 2a | -6.8 | SER403, LYS406 | Hydrogen Bond, Van der Waals |

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational changes and stability of the complex over time. tandfonline.com MD simulations are particularly useful for refining the binding poses obtained from docking and for calculating binding free energies. espublisher.com For this compound, MD simulations can be performed on its complex with a target protein to assess the stability of the predicted binding mode.

These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. Analysis of this trajectory can reveal fluctuations in the ligand's position, changes in protein conformation, and the role of solvent molecules in the binding process. Such studies on indole derivatives have been used to validate docking results and to provide a more accurate estimation of binding affinity. espublisher.com

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction (e.g., DFT)

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. nih.gov These methods provide detailed information about the electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential. For this compound, DFT calculations can be used to determine its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. These calculations are crucial for understanding the molecule's intrinsic properties and for predicting its behavior in chemical reactions. DFT has been widely applied to various indole derivatives to study their structural and electronic features. nih.gov

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table is for illustrative purposes and does not represent actual experimental data.

| Property | Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.1 D |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 0.3 eV |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand, such as this compound, or from a set of active compounds. This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features, a process known as virtual screening. tandfonline.com

This approach is valuable for identifying new scaffolds that may have similar or improved activity compared to the original compound. For indole derivatives, pharmacophore modeling has been successfully used to discover new potential inhibitors for various targets. nih.gov The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally.

Biosynthesis and Natural Occurrence of Indole Amine Derivatives

Identification of Naturally Occurring Indole-Amine Compounds

Indole-amine derivatives are a large class of natural products found across various kingdoms of life, including plants, fungi, animals, and bacteria. everant.orgresearchgate.net The structural backbone for these compounds is the amino acid tryptophan, which serves as the precursor for a multitude of bioactive molecules. everant.orgnrfhh.com These include critical neurotransmitters, hormones, and defense compounds. wikipedia.org

Several indole-amine compounds are well-documented for their natural occurrence and physiological significance. Serotonin (B10506) and melatonin (B1676174) are crucial endogenous compounds in animals, functioning as a neurotransmitter and a hormone regulating sleep-wake cycles, respectively. wikipedia.orgwikipedia.org In the plant kingdom, gramine (B1672134) is a well-known indole (B1671886) alkaloid found in grasses like barley, where it acts as a defense allelochemical against herbivores. everant.orgresearchgate.netresearchgate.net Fungi are also a rich source of indole-amines, with psilocybin and psilocin from certain mushroom species being prominent examples of psychoactive tryptamines. nih.govwikipedia.org While many dimethylated tryptamines are found in nature, the specific natural occurrence of N,1-Dimethyl-1H-indol-3-amine is not extensively documented in scientific literature, which often focuses on its N,N-dimethylated isomers or related structures.

Below is a table of representative naturally occurring indole-amine compounds and their common biological sources.

| Compound Name | Chemical Structure | Natural Source(s) |

| Serotonin (5-hydroxytryptamine) | Indole ring with a hydroxyl group at position 5 and an ethylamine (B1201723) side chain at position 3. | Animals (neurotransmitter), Plants (fruits, seeds). wikipedia.org |

| Melatonin (N-acetyl-5-methoxytryptamine) | Indole ring with a methoxy (B1213986) group at position 5 and an N-acetylated ethylamine side chain at position 3. | Animals (pineal gland), Plants, Fungi, Bacteria. nrfhh.com |

| Gramine (N,N-dimethyl-3-aminomethylindole) | Indole ring with a dimethylaminomethyl group at position 3. | Barley (Hordeum vulgare), Giant reed (Arundo donax). researchgate.netresearchgate.net |

| Psilocin (4-hydroxy-N,N-dimethyltryptamine) | Indole ring with a hydroxyl group at position 4 and a dimethylaminoethyl side chain at position 3. wikipedia.org | Psychedelic mushrooms (Psilocybe species). wikipedia.org |

| Tryptamine | Indole ring with an ethylamine side chain at position 3. | Plants, Fungi, Animals. nih.gov |

| Indole-3-acetic acid (IAA) | Indole ring with an acetic acid side chain at position 3. | Plants (primary auxin hormone), Microorganisms. nrfhh.comwikipedia.org |

Enzymatic Pathways for Indole and Tryptophan Biosynthesis

The biosynthesis of all naturally occurring indole-amine compounds originates from the essential amino acid L-tryptophan. nih.gov The synthesis of tryptophan itself is an energetically costly and complex process found in plants, bacteria, fungi, and other microorganisms, but not in animals, which must obtain it from their diet. wikipedia.orgnih.gov

The pathway begins with chorismate, a key intermediate in the shikimic acid pathway. nih.gov A series of five enzymatic reactions converts chorismate into tryptophan. nih.gov These genes for these enzymes are often organized into a single cluster known as the trp operon in bacteria, allowing for tightly regulated gene expression. wikipedia.orgigem.org

The key steps and enzymes involved in the conversion of chorismate to tryptophan are as follows:

Anthranilate Synthase (AS): This enzyme, typically composed of two subunits encoded by the trpE and trpG genes, catalyzes the conversion of chorismate to anthranilate. nih.gov

Anthranilate Phosphoribosyltransferase (AnPRT): This enzyme facilitates the condensation of anthranilate with phosphoribosylpyrophosphate (PRPP) to generate phosphoribosylanthranilate. wikipedia.orgresearchgate.net

Phosphoribosylanthranilate Isomerase: This enzyme rearranges the ribose moiety to produce 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate.

Indole-3-glycerol Phosphate (B84403) Synthase (IGPS): This enzyme catalyzes the ring closure and decarboxylation of the substrate to form indole-3-glycerol phosphate. nih.gov

Tryptophan Synthase: This final enzyme, often a complex of alpha and beta subunits, is responsible for two reactions. First, it cleaves indole-3-glycerol phosphate into indole and glyceraldehyde-3-phosphate. The indole is then channeled directly to the second active site, where it is condensed with serine to form L-tryptophan. wikipedia.orgnih.gov

The following table summarizes the core enzymes of the tryptophan biosynthetic pathway.

| Enzyme | Gene(s) (E. coli) | Function |

| Anthranilate Synthase | trpE, trpG | Converts chorismate to anthranilate. nih.gov |

| Anthranilate Phosphoribosyltransferase | trpD | Condenses anthranilate with PRPP. researchgate.net |

| Phosphoribosylanthranilate Isomerase | trpC | Isomerizes phosphoribosylanthranilate. igem.org |

| Indole-3-glycerol Phosphate Synthase | trpF | Synthesizes indole-3-glycerol phosphate. nih.gov |

| Tryptophan Synthase | trpA, trpB | Catalyzes the final formation of tryptophan from indole and serine. wikipedia.org |

From tryptophan, a diverse array of enzymatic pathways leads to other indole derivatives. For example, decarboxylation of tryptophan yields tryptamine, a common building block for many alkaloids. nih.gov Further modifications, such as hydroxylation, methylation, and N-acetylation, are carried out by various enzymes like hydroxylases, methyltransferases, and N-acetyltransferases to produce the vast diversity of indole-amines seen in nature. frontiersin.org

Role of this compound and its Analogs as Endogenous or Plant Metabolites

While direct studies on the role of this compound as a primary metabolite are limited, the functions of its close structural analogs are well-established in both plants and animals.

In Plants: Indole-amine analogs in plants primarily serve in defense and as growth regulators.

Gramine (N,N-dimethyl-3-aminomethylindole): This is a classic example of an indole alkaloid acting as an allelochemical. researchgate.net Found in high concentrations in the young leaves of barley and other grasses, gramine is toxic to many insects and grazing animals, thus serving as a potent defense mechanism. everant.orgresearchgate.net Its concentration typically decreases as the plant matures.

Indole-3-acetic acid (IAA): While not an amine, this indole derivative is the most common and physiologically active plant hormone of the auxin class. nrfhh.com It is synthesized from tryptophan and is critical for virtually all aspects of plant growth and development, including cell elongation, root formation, and fruit development. nrfhh.comnih.gov

As Endogenous Metabolites in Animals: In animals, indole-amines derived from tryptophan are fundamental to neuroregulation and physiological homeostasis.

Serotonin (5-hydroxytryptamine): This is one of the most important neurotransmitters in the central nervous system. It is synthesized from tryptophan via the intermediate 5-hydroxytryptophan (B29612) (5-HTP). frontiersin.org Serotonin modulates a wide range of functions, including mood, appetite, sleep, and cognition. wikipedia.org

Melatonin (N-acetyl-5-methoxytryptamine): Synthesized from serotonin primarily in the pineal gland, melatonin is a hormone best known for its role in regulating the circadian rhythm (the sleep-wake cycle). nrfhh.comwikipedia.org

Dimethyltryptamine (DMT): This potent psychedelic compound, an isomer of the target molecule, has been identified as an endogenous trace amine in the mammalian brain, although its precise physiological function remains a subject of active research.

The roles of these analogs suggest that if this compound were to be found as a natural metabolite, it would likely be involved in signaling or defense pathways, consistent with the broader functional profile of indole-amine compounds.

Isolation and Characterization from Biological Sources

Advanced Analytical Methodologies in the Research of N,1 Dimethyl 1h Indol 3 Amine

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the study of N,1-Dimethyl-1H-indol-3-amine and its metabolic fate. The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically within a few parts per million (ppm). nih.govthermofisher.com This precision allows for the determination of a molecule's elemental composition, which is the first critical step in identifying unknown metabolites. nih.gov

When studying the metabolism of this compound, researchers utilize HRMS to detect novel metabolites in biological matrices like urine or plasma. The process involves comparing the mass spectra of samples from a control group versus a group exposed to the compound. Metabolites are identified by searching for specific mass shifts from the parent compound that correspond to known metabolic transformations, such as hydroxylation (+15.9949 Da), demethylation (-14.0157 Da), or N-oxidation (+15.9949 Da).

Quantitative analysis can also be performed using HRMS, often coupled with liquid chromatography (LC-HRMS). nih.gov By incorporating stable isotope-labeled internal standards, the concentration of the parent compound and its metabolites can be accurately measured, which is essential for pharmacokinetic and pharmacodynamic studies. nih.gov The high resolving power of instruments like the Orbitrap or time-of-flight (TOF) mass spectrometers allows for the separation of metabolite signals from background matrix interferences, enhancing the sensitivity and reliability of quantification. thermofisher.com

Table 1: Common Metabolic Transformations Detectable by HRMS

| Metabolic Reaction | Mass Change (Da) | Resulting Functional Group |

| Hydroxylation | +15.9949 | -OH |

| N-Demethylation | -14.0157 | -NHCH₃ |

| N-Oxidation | +15.9949 | N-oxide |

| Glucuronidation | +176.0321 | Glucuronide conjugate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of this compound, providing unambiguous information about the atomic connectivity and stereochemistry of the molecule. Unlike mass spectrometry, which provides information about molecular weight and formula, NMR reveals the precise arrangement of atoms within the molecule. nih.gov

For this compound, ¹H-NMR and ¹³C-NMR are fundamental.

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the two methyl groups (N1-CH₃ and N-CH₃), the ethylamine (B1201723) side chain protons, and the protons on the indole (B1671886) ring. docbrown.info The integration of these signals corresponds to the number of protons in each group.

¹³C-NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the total number of carbons and their chemical environment (e.g., aromatic vs. aliphatic). rsc.org

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together fragments of the molecule, such as the ethylamine side chain. An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the placement of the methyl groups on the indole nitrogen (N1) and the side-chain amine, thus distinguishing it from its isomer, N,N-dimethyltryptamine. researchgate.net

Table 2: Predicted ¹H-NMR Chemical Shifts for Indole Derivatives

| Proton Position | Typical Chemical Shift (ppm) | Multiplicity |

| Indole N-H (unsubstituted) | 10.0 - 12.0 | broad singlet |

| Aromatic C-H | 6.5 - 8.0 | multiplet |

| N-CH₃ | 2.0 - 3.0 | singlet |

| Side Chain α-CH₂ | 2.8 - 3.5 | triplet |

| Side Chain β-CH₂ | 2.7 - 3.2 | triplet |

Note: These are general ranges for indole-containing structures; specific shifts for this compound would require experimental determination.

Advanced Chromatographic Techniques (e.g., LC-HRMS/MS, GC-MS) for Separation and Analysis in Complex Matrices

To accurately analyze this compound in biological samples such as blood, urine, or cerebrospinal fluid, it must first be separated from thousands of other endogenous molecules. scienceopen.com Advanced chromatographic techniques are essential for this purpose.

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful and widely used technique. nih.gov A liquid chromatograph separates compounds based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer. This separation reduces ion suppression and allows for the individual analysis of isomers that may have the same exact mass. nih.gov The subsequent MS/MS analysis involves selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions, which creates a highly specific "fingerprint" for the compound, enabling confident identification even at very low concentrations. mycompoundid.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for volatile and thermally stable compounds. nih.govnih.gov For amine-containing compounds like this compound, derivatization is often required to increase their volatility and improve their chromatographic behavior. nih.gov Silylation or acylation are common derivatization methods. nih.gov GC offers very high chromatographic resolution, and when coupled with a mass spectrometer, it provides excellent sensitivity and specificity for both qualitative and quantitative analysis of the target compound in complex mixtures. waters.comresearchgate.net

Radioligand Binding Assays for Precise Receptor Characterization

To understand the pharmacological profile of this compound, it is crucial to determine its binding affinity for various biological targets, particularly neurotransmitter receptors. Radioligand binding assays are the gold standard for this type of characterization. nih.govuni-regensburg.de

These assays measure the affinity of a ligand for a receptor by quantifying its ability to displace a known radiolabeled ligand. nih.gov In a typical competition binding experiment, a constant concentration of a high-affinity radioligand (e.g., specific for a serotonin (B10506) or dopamine (B1211576) receptor) is incubated with a preparation of cells or tissues expressing the target receptor. Increasing concentrations of the unlabeled test compound, this compound, are then added. The concentration at which the test compound displaces 50% of the radioligand is known as the IC₅₀ value. This value can be converted to an equilibrium dissociation constant (Ki), which reflects the true affinity of the compound for the receptor. nih.gov A lower Ki value indicates a higher binding affinity. By screening the compound against a panel of different receptors, a comprehensive selectivity profile can be established. researchgate.netmdma.ch

Table 3: Example Binding Affinities (Ki, nM) of Related Indoleamines at Human Serotonin Receptors

| Compound | 5-HT₁A | 5-HT₁D | 5-HT₂A | 5-HT₂B | 5-HT₆ | 5-HT₇ |

| N,N-Dimethyltryptamine | 45.5 | 15.6 | 118 | 21.5 | 3930 | 108 |

| 5-chloro-N,N-dimethyltryptamine | 8.9 | 15.3 | 215 | 4.2 | 4430 | 8.8 |

| 5-bromo-N,N-dimethyltryptamine | 17.6 | 13.9 | 231 | 10.4 | 1480 | 25.1 |

Source: Data adapted from published research on N,N-dimethyltryptamine analogs. researchgate.net The binding profile of this compound would require specific experimental determination.

X-ray Crystallography for Ligand-Protein Co-Crystal Structures

While binding assays reveal the affinity of this compound for a receptor, X-ray crystallography provides the ultimate resolution by visualizing the direct interaction between the ligand and its protein target at an atomic level. nih.gov This technique is fundamental to structure-based drug design and understanding the molecular basis of a compound's activity.

The process involves growing a high-quality crystal of the target protein (e.g., a receptor or enzyme) in complex with the ligand, this compound. This co-crystal is then exposed to a focused beam of X-rays. The way the X-rays are diffracted by the crystal is recorded and used to calculate an electron density map, from which a three-dimensional model of the protein-ligand complex can be built. nih.gov

The resulting co-crystal structure can reveal the precise orientation (binding pose) of this compound within the protein's binding pocket. It identifies the specific amino acid residues that form key interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with the ligand. nih.gov This detailed structural information is invaluable for explaining why a compound has a particular affinity or selectivity and for guiding the chemical modification of the ligand to improve its pharmacological properties. nih.gov Although obtaining co-crystal structures of membrane proteins like neurotransmitter receptors is challenging, successes in this area provide profound insights into molecular recognition.

Future Research Directions and Translational Potential of N,1 Dimethyl 1h Indol 3 Amine Preclinical Horizon

Development of N,1-Dimethyl-1H-indol-3-amine as a Research Tool for Receptor Biology

The indole-amine framework is a classic template for ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors. Structurally related compounds like N,N-Dimethyltryptamine (DMT) and Psilocin are well-known agonists at 5-HT2A, 5-HT2C, and 5-HT1A receptors, which are actions central to their psychedelic effects. wikipedia.orgwikipedia.org The core structure of this compound makes it a prime candidate for investigation as a modulator of these and other receptors.

A foundational step would be to synthesize and subject this compound to a comprehensive receptor screening panel. This would elucidate its binding affinity and functional activity (agonist, antagonist, or allosteric modulator) at a wide range of targets. Such a screening would clarify its potential as a selective tool for studying specific receptor subtypes or as a non-selective probe for investigating systems-level neuropharmacology. Its utility as a research tool would depend on its unique binding profile compared to existing ligands.

Table 1: Proposed Initial Receptor Screening Panel for this compound

| Receptor Family | Specific Subtypes to Prioritize | Rationale for Inclusion |

| Serotonin (5-HT) | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | High structural similarity to known serotonergic ligands like DMT and Psilocin. wikipedia.orgwikipedia.org |

| Dopamine (B1211576) (D) | D1, D2, D3, D4 | Certain indole (B1671886) derivatives show high affinity and selectivity for dopamine receptor subtypes. nih.gov |

| Adrenergic (α, β) | α1, α2, β1, β2 | To assess off-target activity and potential cardiovascular effects. |

| Sigma (σ) | σ1, σ2 | Common targets for tryptamine-related compounds. |

Design and Optimization of Novel Indole-Amine Analogs with Enhanced Preclinical Profiles

Should initial screening reveal a promising biological activity, this compound could serve as a starting point for a medicinal chemistry campaign. The goal would be to design and synthesize analogs with improved potency, selectivity, metabolic stability, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be crucial for this optimization process.

Key modification strategies could include:

Substitution on the Indole Ring: Introducing substituents at the 4-, 5-, 6-, or 7-positions can drastically alter pharmacological activity. For example, hydroxylation at the 4-position (Psilocin) or methoxylation at the 5-position (5-MeO-DMT) significantly modifies receptor interaction.

Modification of the Amino Group: Altering the N-methyl group to other alkyl groups, or incorporating it into a cyclic structure (e.g., pyrrolidine, piperidine), can impact receptor affinity and selectivity.

Scaffold Hopping: Replacing the indole core with a related heterocycle, such as an indazole, has been a successful strategy for discovering compounds with novel activities, including anticancer properties. nih.govmdpi.com

Research on other indole derivatives provides a roadmap for such efforts. For instance, N-((1-methyl-1H-indol-3-yl)methyl)acetamides have been developed as tubulin polymerization inhibitors for cancer therapy, demonstrating that modifications branching from the indole-3-position can lead to entirely different mechanisms of action. rsc.org Similarly, metabolism-guided design has been used to create metabolically stable indole-based androgen receptor antagonists. nih.gov

Table 2: Potential Analog Design Strategies for this compound

| Modification Site | Proposed Change | Potential Impact |

| Indole N1-Position | Demethylation | Alter hydrogen bonding potential; modify metabolic profile. |

| Amino Group | Replacement of N-methyl with larger alkyls | Modulate steric interactions at the receptor binding pocket. |

| Indole C5-Position | Addition of methoxy (B1213986) or halogen | Alter electronics and lipophilicity; potentially increase 5-HT2A affinity. |

| Indole C2-Position | Addition of a phenyl or other aryl group | Can shift activity towards different target classes. nih.gov |

Exploration of Polypharmacology and Multi-Target Ligand Design within the Indole-Amine Class

Many complex diseases, such as neuropsychiatric disorders and cancer, involve multiple biological pathways. Polypharmacology, the design of single molecules that interact with multiple targets, is an increasingly important strategy for addressing such diseases. The indole-amine scaffold is well-suited for developing multi-target ligands due to its ability to interact with a diverse range of protein targets.

Future research could explore the potential of this compound and its derivatives as multi-target agents. For example, a ligand could be designed to act as both a serotonin 5-HT2A agonist and a dopamine D2 receptor partial agonist, a profile that might offer therapeutic advantages for certain psychiatric conditions. Another approach could involve combining GPCR activity with enzyme inhibition, as seen in the development of indazole derivatives that inhibit Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. nih.gov Designing such molecules requires a careful balance of activities to achieve a desired therapeutic effect while minimizing off-target interactions.

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To move beyond a single receptor or pathway, "omics" technologies can provide a holistic view of the biological effects of a novel compound. If this compound or its analogs demonstrate significant cellular activity, a systems biology approach would be invaluable for understanding its mechanism of action.

Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression in cells or tissues treated with the compound, identifying the genetic pathways that are activated or suppressed.

Proteomics: This approach analyzes changes in protein levels and post-translational modifications, offering a direct look at the functional machinery of the cell affected by the compound.

Metabolomics: By measuring changes in endogenous small-molecule metabolites, this technology can uncover alterations in cellular metabolism and signaling pathways.

Integrating these multi-omics datasets can provide a comprehensive molecular signature of a compound's activity, helping to identify novel targets, predict potential side effects, and discover biomarkers for monitoring its effects in preclinical models.

Advancements in Preclinical Models for Mechanistic Elucidation

The ultimate translation of any promising compound requires rigorous testing in relevant preclinical models. For this compound, the choice of model would depend on its identified biological activity.

In Vitro Models: Initial mechanistic studies would utilize engineered cell lines expressing specific human receptors to confirm target engagement and downstream signaling. More advanced models, such as patient-derived organoids or induced pluripotent stem cell (iPSC)-derived neurons, could provide more physiologically relevant data on efficacy and toxicity.

In Vivo Models: Should the compound be developed for a CNS indication, rodent models would be essential for assessing its ability to cross the blood-brain barrier and for studying its behavioral effects. For other indications, such as cancer, xenograft models using human tumor cell lines would be employed. mdpi.com Advanced models, such as humanized mice (mice with a humanized immune system or liver metabolism), could offer more accurate predictions of how the compound will behave in humans.

Through the systematic application of these future-focused research strategies, the scientific community can determine whether this compound is a pharmacological curiosity or the starting point for a new class of research tools or therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.